1-Azabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is an organic compound characterized by a bicyclic structure containing a nitrogen atom. This compound is notable for its unique structural features, which include a seven-membered ring system with a nitrogen bridgehead. It is a colorless liquid with a strong amine odor and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the carboxylic acid group.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups attached to the nitrogen or carbon atoms.
Major Products: The major products formed from these reactions include epoxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Azabicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets through its nitrogen bridgehead and carboxylic acid group. These functional groups allow the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]heptane: Similar in structure but lacks the carboxylic acid group, leading to different reactivity and applications.
7-Azabicyclo[2.2.1]heptane: Another related compound with variations in the position of the nitrogen atom, affecting its chemical properties and uses.
Uniqueness: 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a nitrogen bridgehead and a carboxylic acid group, which imparts distinct reactivity and makes it a versatile building block in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-3-5-1-2-8(6)4-5/h5-6H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIOLEMLJOEWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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